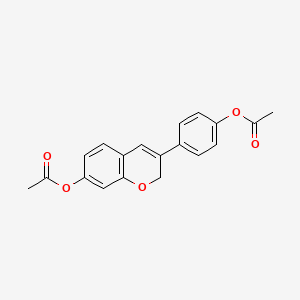

Dehydroequol diacetate

Description

Contextualization of Isoflavonoid (B1168493) Metabolism and Bioactivity

Isoflavonoids are a subclass of flavonoids, which are phenolic compounds commonly found in plants, particularly in legumes like soybeans. researchgate.netfrontiersin.org In the human diet, isoflavones are primarily consumed as glycosides, such as daidzin (B1669773) and genistin. mdpi.com For these compounds to become biologically active, they must first be hydrolyzed into their aglycone forms, daidzein (B1669772) and genistein (B1671435), a process largely carried out by intestinal bacteria. frontiersin.orgmdpi.com

The gut microbiota plays a crucial role in the further metabolism of these aglycones, transforming them into various metabolites. researchgate.netnih.gov One of the most well-studied metabolic pathways is the conversion of daidzein to equol (B1671563), a metabolite known for its estrogenic and antioxidant properties. researchgate.net This conversion is not universal among the human population, leading to the classification of individuals as "equol producers" or "non-producers". csic.es The production of equol involves intermediate steps and several bacterial enzymes, including daidzein reductase, dihydrodaidzein (B191008) reductase, and tetrahydrodaidzein reductase. nih.govresearchgate.net

Beyond equol, the microbial metabolism of isoflavones can lead to a variety of other derivatives, including dehydroequol. csic.esnih.gov The bioactivity of these various metabolites can differ significantly from the parent isoflavones, highlighting the importance of understanding the complete metabolic pathway to assess their physiological effects. nih.govresearchgate.net The structural diversity generated through metabolism is a key area of interest in drug discovery and nutritional science. researchgate.net

Significance of Dehydroequol and its Acetylated Forms in Biological Systems

Dehydroequol is an isoflavene that is structurally related to equol and is also a product of the microbial metabolism of daidzein. csic.esnih.gov Research has shown that dehydroequol can be formed from dihydrodaidzein, an intermediate in the equol production pathway. nih.gov The formation of dehydroequol has been demonstrated by intestinal bacteria such as Eggerthella strain Julong 732 and engineered Limosilactobacillus fermentum strains. csic.esnih.gov

Acetylation is a common chemical modification that can alter the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. In the context of isoflavones, acetylated derivatives are often synthesized for research purposes to potentially enhance their biological activity or facilitate their study. google.com Dehydroequol diacetate is the di-acetylated form of dehydroequol. While research specifically on this compound is still emerging, the study of acetylated isoflavones provides a basis for its potential significance. For instance, daidzein diacetate is a known derivative of daidzein used in research. chemsrc.com

The introduction of acetate (B1210297) groups can influence how the molecule interacts with biological targets. Therefore, this compound represents a synthetic derivative of a naturally occurring metabolite, created to explore the structure-activity relationships of isoflavene compounds.

Current Research Landscape and Outstanding Questions for this compound

The current research landscape for this compound is in its early stages. Much of the existing research focuses on its parent compound, dehydroequol, and the broader class of isoflavone (B191592) metabolites. csic.esnih.gov Studies have successfully demonstrated the production of dehydroequol through microbial fermentation and have begun to explore its biological properties. nih.govamazonaws.com

However, there are several outstanding questions specifically concerning this compound that warrant further investigation:

Biological Activity: The specific biological activities of this compound have not been extensively characterized. Future research is needed to determine its potential effects in various biological systems and to compare its activity to that of dehydroequol and other related isoflavones.

Mechanism of Action: The molecular mechanisms through which this compound might exert any biological effects are unknown. Investigating its interactions with cellular targets, such as receptors and enzymes, is a critical next step.

Metabolic Fate: How this compound is metabolized in biological systems is yet to be determined. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for evaluating its potential as a therapeutic agent or research tool.

Addressing these questions will be crucial for defining the potential role of this compound in biomedical research and its possible applications.

Structure

3D Structure

Properties

IUPAC Name |

[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSTXUZPCGRBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432371 | |

| Record name | Dehydroequol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81267-66-5 | |

| Record name | 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroequol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Dehydroequol and Its Derivatives

Microbial Bioconversion of Isoflavones to Dehydroequol and Related Metabolites

The transformation of dietary isoflavones into biologically active metabolites is predominantly carried out by the intestinal microbiota. These microorganisms possess the enzymatic machinery necessary to convert isoflavone (B191592) glycosides into aglycones and further metabolize them into a variety of compounds, including dehydroequol.

The initial step in the bioconversion of soy isoflavones, which are typically present as glycosides (e.g., daidzin), is the hydrolysis of the sugar moiety by microbial β-glucosidases. This releases the aglycone, daidzein (B1669772), which is then available for further microbial metabolism. The conversion of daidzein to equol (B1671563) is a well-studied pathway, and dehydroequol is a key intermediate in some of these transformations.

Elucidation of Key Enzymatic Systems (e.g., Dihydrodaidzein (B191008) Reductase)

The microbial conversion of the isoflavone daidzein to equol involves a series of reduction reactions catalyzed by specific bacterial enzymes. A crucial enzyme in this pathway is dihydrodaidzein reductase (DHDR) , which is responsible for the reduction of dihydrodaidzein.

The enzymatic pathway leading to equol, which can involve dehydroequol as an intermediate, has been elucidated in several gut bacteria, including Slackia isoflavoniconvertens and Lactococcus garvieae. The key enzymes involved in the conversion of daidzein are:

Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein to dihydrodaidzein (DHD).

Dihydrodaidzein Reductase (DHDR): DHDR further reduces DHD to tetrahydrodaidzein (THD).

Tetrahydrodaidzein Reductase (THDR): This enzyme is involved in the final conversion steps to equol.

The following table summarizes the key enzymes and their roles in the microbial metabolism of daidzein:

| Enzyme | Abbreviation | Function | Microbial Source Example |

| Daidzein Reductase | DZNR | Converts daidzein to dihydrodaidzein | Lactococcus garvieae, Slackia isoflavoniconvertens |

| Dihydrodaidzein Reductase | DHDR | Reduces dihydrodaidzein | Slackia isoflavoniconvertens |

| Tetrahydrodaidzein Reductase | THDR | Involved in the conversion to equol | Slackia isoflavoniconvertens |

In Vitro and In Vivo Models for Studying Microbial Transformation

To understand the intricate processes of microbial isoflavone metabolism, researchers utilize a variety of in vitro and in vivo models. These models allow for the detailed investigation of metabolic pathways, the identification of active microbial species, and the characterization of resulting metabolites.

In Vitro Models:

Pure Microbial Cultures: The use of isolated bacterial strains has been instrumental in identifying the specific microorganisms capable of metabolizing isoflavones and in characterizing the enzymes involved. Strains of Bifidobacterium, for instance, have been shown to release the aglycone daidzein from its glycoside form, daidzin (B1669773) nih.gov.

Caco-2 Cell Models: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model of the intestinal barrier. These cells can be used to study the absorption, transport, and metabolism of isoflavones and their microbial metabolites frontiersin.orgresearchgate.netnih.gov. Studies using Caco-2 cells have demonstrated that isoflavone aglycones are more readily absorbed than their glycoside counterparts and can undergo phase II metabolism within the intestinal cells nih.gov.

In Vivo Models:

Germ-Free and Gnotobiotic Animal Models: Germ-free animals, which are raised in a sterile environment and lack any gut microbiota, are invaluable tools to unequivocally demonstrate the role of microbes in isoflavone metabolism. By colonizing these animals with specific human fecal microbiota or defined microbial communities, researchers can create gnotobiotic models to study the metabolic capabilities of different microbial compositions nih.govresearchgate.netnih.govresearchgate.netpurdue.edu. These models have been successfully used to replicate the equol-producer and non-producer phenotypes observed in humans nih.govresearchgate.netnih.govresearchgate.netpurdue.edu.

Conventional Animal Models: Rodents are often used to study the in vivo metabolism of isoflavones. However, it is important to note that many laboratory rodents are efficient equol producers, which may not fully represent the diversity of metabolic phenotypes in the human population nih.govresearchgate.netnih.gov.

Human Clinical Studies: Ultimately, human intervention studies are crucial for understanding the real-world implications of microbial isoflavone metabolism. These studies involve administering soy isoflavones to volunteers and analyzing blood and urine samples to identify and quantify the resulting metabolites. Such studies have revealed significant inter-individual variations in isoflavone metabolism, leading to the classification of individuals into different metabotypes based on their metabolite profiles nih.govkit.edu.

Mammalian Metabolic Fates of Isoflavenes and Conjugation Pathways

Once isoflavones and their microbially-derived metabolites, including isoflavenes like dehydroequol, are absorbed from the intestine, they undergo extensive metabolism in mammalian tissues, primarily the liver and intestinal epithelium. The major metabolic pathways are conjugation reactions, specifically glucuronidation and sulfation, which are phase II detoxification processes. These reactions increase the water solubility of the compounds, facilitating their excretion from the body.

Glucuronidation: This is the most predominant conjugation pathway for isoflavones. The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). UGTs transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the isoflavene molecule. This process can occur at different positions on the isoflavene structure. Several UGT isoforms, including members of the UGT1A and UGT2B families, are involved in the glucuronidation of isoflavones and their metabolites.

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the isoflavene. While generally a less extensive pathway than glucuronidation for isoflavones, it still plays a significant role in their metabolism. SULT isoforms such as SULT1A1 and SULT1E1 have been implicated in the sulfation of isoflavones.

The extent of glucuronidation and sulfation can vary depending on the specific isoflavene structure, the tissue, and inter-individual genetic variations in UGT and SULT enzyme activity. The resulting glucuronide and sulfate conjugates are then transported into the bloodstream and subsequently eliminated from the body, primarily through urine and bile.

Identification and Characterization of Novel Isoflavene Metabolites

The ongoing investigation into isoflavone metabolism continues to reveal previously unknown metabolites. Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in the identification and structural elucidation of these novel compounds.

One such novel isoflavene that has been identified is 5-hydroxy-dehydroequol . This compound was discovered during the microbial bioconversion of the isoflavone genistein (B1671435) using recombinant E. coli expressing enzymes from Slackia isoflavoniconvertens. Its formation occurred when the final reductase step in the 5-hydroxy-equol synthesis pathway was absent, leading to the spontaneous dehydration of an intermediate to form 5-hydroxy-dehydroequol nih.gov. The structure of this novel isoflavene was confirmed using analytical techniques such as mass spectrometry and NMR.

The process of identifying and characterizing novel metabolites typically involves the following steps:

Sample Preparation: Extraction and purification of metabolites from biological matrices such as microbial fermentation broths, urine, or plasma.

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements, which are used to determine the elemental composition of the unknown compound. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, providing valuable structural information based on the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation of novel compounds.

The discovery and characterization of new isoflavene metabolites like 5-hydroxy-dehydroequol expand our understanding of the complex metabolic pathways of isoflavones and may reveal new bioactive compounds with unique physiological effects.

Biological Activities and Mechanistic Insights of Dehydroequol Diacetate and Its Analogues

Anti-Cancer Activities and Synergistic Effects in Chemotherapeutic Regimens

Dehydroequol, an isoflavene metabolite of the isoflavone (B191592) daidzein (B1669772), and its analogues have demonstrated notable anti-cancer activity across various tumor types. frontiersin.org Isoflavones, the broader class to which these compounds belong, have been a subject of interest for their potential in cancer chemoprevention and therapy. semanticscholar.orgnih.gov Research into synthetic derivatives has led to the discovery of analogues with enhanced antiproliferative effects against multiple cancer cell lines. nih.gov

The anti-tumor activities of isoflavones and their derivatives are attributed to their ability to modulate multiple signaling pathways involved in tumor growth, invasion, and metastasis. nih.gov For instance, the synthetic isoflavone metabolite Idronoxil (dehydroequol) exhibits anticancer activity in cell lines for head and neck, ovarian, and renal cancers. frontiersin.org Studies on various isoflavone derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including SKOV3 (ovarian), MCF7 (breast), HepG2 (liver), HeLa (cervical), A549 (lung), and others. nih.gov In some cases, these derivatives showed greater activity than their parent compounds, such as formononetin. nih.gov

A significant area of research is the synergistic effect of these compounds when used in combination with conventional chemotherapeutic agents. Polyphenols, including isoflavone derivatives, can enhance the efficacy of drugs like cisplatin, doxorubicin, and paclitaxel, and may help in overcoming chemoresistance. mdpi.commdpi.com For example, one isoflavone derivative, when combined with doxorubicin, showed a highly synergistic effect in overcoming drug resistance in breast cancer cells. nih.gov This synergy is often achieved by sensitizing cancer cells to the chemotherapeutic agent, thereby allowing for lower, less toxic concentrations of the conventional drug to be used. mdpi.com The combination of isoflavones with radiation therapy has also shown promise in preclinical models and early clinical trials for improving tumor control. frontiersin.orgresearchgate.net

Table 1: Anti-Cancer Activity of Select Isoflavone Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect |

|---|---|---|

| Isoflavone derivative 24a | A549 (Human Lung Carcinoma) | IC50 = 0.753±0.173 μM; Induced apoptosis, inhibited migration |

| Isoflavone derivative 22 | MDA-MB-231 (Breast Cancer) | IC50 = 5.44±1.28 μM; Induced apoptosis, inhibited cell growth |

| Isoflavone derivatives 135b, 137g | PC-3 (Prostate Cancer) | Attenuated cell proliferation by 86% and 78% respectively at 10 μM |

| Idronoxil (Dehydroequol) | Head and Neck, Ovarian, Renal | Exhibits anticancer activity |

Anti-Inflammatory and Immunomodulatory Properties

Isoflavene derivatives exhibit significant anti-inflammatory and immunomodulatory properties. mdpi.com Inflammation is a critical process in the development of numerous chronic diseases, and compounds that can modulate this response are of great therapeutic interest. semanticscholar.org Isoflavones such as daidzein and genistein (B1671435) have been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways. mdpi.com

For example, daidzein has been observed to inhibit the production of interleukin-6 (IL-6) in synovial cells stimulated by IL-1β, suggesting a potential therapeutic role in arthritic disorders. nih.gov This effect was mediated through the suppression of NF-κB and ERK1/2 activation. nih.gov Isoflavones can also suppress the expression of pro-inflammatory cytokines like TNF-α and various interleukins in different cell types. mdpi.comsemanticscholar.org The consumption of isoflavones has been linked to a reduction in inflammation through the modulation of lipid metabolism, including a decrease in pro-inflammatory arachidonic acid derivatives. nih.gov

From an immunomodulatory perspective, these compounds can influence the activity of various immune cells. nih.gov Dietary isoflavones can modulate the immune response, leading to protective effects in autoimmune models. nih.gov Polyphenols, including isoflavones, can affect the differentiation and function of dendritic cells, macrophages, and T and B lymphocytes. mdpi.comuaeu.ac.ae They have been shown to suppress autoimmune T cell proliferation and downregulate pro-inflammatory cytokines, indicating a potential role in managing autoimmune diseases. mdpi.com

Antioxidant Properties and Modulation of Cellular Redox Homeostasis

Isoflavones and their derivatives are recognized for their antioxidant properties, which play a crucial role in their biological activities. mdpi.commdpi.com Antioxidants can neutralize reactive oxygen species (ROS), which, in excess, lead to oxidative stress—a condition linked to cellular damage and various diseases. nih.govnih.gov The antioxidant capacity of isoflavones contributes to their protective effects against chronic conditions. nih.gov

These compounds help maintain cellular redox homeostasis, the critical balance between oxidizing and reducing reactions within a cell. mdpi.commdpi.com This balance is essential for normal cellular function and signaling. mdpi.com By scavenging free radicals, isoflavone derivatives can mitigate oxidative damage to DNA, proteins, and lipids. nih.gov The metabolite equol (B1671563), derived from daidzein, has been shown to possess vasodilator and weak antioxidant activity in cerebral arteries. nih.gov Natural products can inhibit the cellular antioxidant system of cancer cells, leading to an increase in ROS and subsequent cell death, which is one mechanism of their anti-cancer effect. nih.gov

The regulation of redox homeostasis is a dynamic process, and isoflavones can influence the stress-response systems that cells use to restore balance after an oxidative challenge. mdpi.comnih.govresearchgate.net This modulation of the cellular redox environment is a key aspect of their health-promoting effects.

Other Emerging Biological Effects of Isoflavene Derivatives

Beyond their well-documented anti-cancer and anti-inflammatory roles, isoflavene derivatives are being investigated for a variety of other biological effects. nih.gov These compounds have been reported to possess cardioprotective, neuroprotective, and vasorelaxation properties. nih.govresearchgate.net

Several studies suggest a beneficial role for isoflavones in preventing osteoporosis. nih.gov They may help in preserving bone density, particularly in postmenopausal women, by exerting weak estrogen-like effects. nih.govbengreenfieldlife.com Their structural similarity to estrogen allows them to interact with estrogen receptors, potentially mitigating bone loss associated with estrogen deficiency. nih.gov

Furthermore, isoflavones are being explored for their potential in managing metabolic syndrome. semanticscholar.org Research indicates they may improve endothelial function and reduce markers of inflammation in individuals with metabolic disorders. semanticscholar.org The ability of isoflavones to modulate various cellular processes suggests that their therapeutic applications could extend to a wide range of chronic and degenerative diseases. mdpi.comresearchgate.net

Molecular Mechanisms of Action (e.g., receptor interactions, enzyme modulation)

The diverse biological effects of dehydroequol diacetate and its analogues stem from their ability to interact with a multitude of molecular targets. nih.gov A primary mechanism is their interaction with nuclear receptors. Due to their structural similarity to estradiol, isoflavones can bind to both alpha and beta estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). nih.govbengreenfieldlife.commdpi.com This interaction can lead to either estrogenic or anti-estrogenic effects depending on the tissue and receptor context. mdpi.com Isoflavones have also been shown to activate other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. nih.gov

Enzyme modulation is another key mechanism. Isoflavone derivatives can inhibit a wide range of enzymes crucial for cancer cell proliferation and survival. These include protein kinases such as EGFR, PI3K, and Akt, which are central components of growth factor signaling pathways. nih.gov By blocking these kinases, isoflavones can halt cell growth and induce apoptosis. nih.gov They have also been found to inhibit histone deacetylases (HDACs) and aromatase, an enzyme involved in estrogen synthesis. nih.govnih.gov

Furthermore, these compounds can modulate critical signaling pathways. They have been shown to block pathways such as PI3K/AKT/mTOR, MAPK/Wnt, and EGFR/PI3K/Akt/Bad, which are frequently dysregulated in cancer. nih.gov By interfering with these complex networks, isoflavone derivatives can inhibit tumor progression, invasion, and metastasis. nih.gov

Table 2: Molecular Mechanisms of Isoflavone Derivatives

| Mechanism Category | Specific Target / Pathway | Effect / Outcome |

|---|---|---|

| Receptor Interactions | Estrogen Receptors (ERα, ERβ) | Agonist or antagonist activity, SERM effects |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation, modulation of lipid metabolism | |

| Enzyme Modulation | Protein Kinases (EGFR, PI3K, Akt) | Inhibition, blocks cell growth signaling |

| Histone Deacetylases (HDACs) | Inhibition | |

| Aromatase | Inhibition, reduces estrogen synthesis | |

| Signaling Pathways | PI3K/AKT/mTOR | Inhibition, suppresses cell proliferation and survival |

| MAPK/Wnt | Blockade of signaling | |

| EGFR/PI3K/Akt/Bad | Regulation, induction of apoptosis |

Analytical Methodologies for Quantification and Characterization in Complex Biological Matrices

Advanced Sample Preparation and Extraction Techniques from Biological Specimens

The primary objective of sample preparation is to extract Dehydroequol diacetate from the biological specimen, remove interfering components like proteins and lipids, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a highly efficient and selective method for sample cleanup and concentration, widely used for isolating isoflavones and related compounds from biological fluids. sigmaaldrich.commdpi.comnih.govmdpi.com The technique utilizes a solid sorbent material, packed into a cartridge, to selectively adsorb the analyte from the liquid sample. For a compound like this compound, a reversed-phase (RP) sorbent, such as C18 or a polymeric equivalent, is typically employed. nih.gov These nonpolar sorbents retain hydrophobic compounds from an aqueous matrix.

The general SPE procedure involves four key steps:

Conditioning: The sorbent is treated first with a strong organic solvent (e.g., methanol) and then with an aqueous solution (e.g., water) to activate the stationary phase and ensure reproducible interactions. sigmaaldrich.comnih.gov

Sample Loading: The pre-treated biological sample is passed through the cartridge, where the analyte adsorbs to the sorbent.

Washing: The cartridge is rinsed with a weak solvent to remove salts, polar impurities, and other weakly bound interfering substances while the analyte of interest is retained.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated this compound for analysis. nih.gov

SPE offers significant advantages, including high recovery rates, excellent sample cleanup, and the potential for automation. sigmaaldrich.com

Table 1: Illustrative Solid-Phase Extraction (SPE) Protocol for Isoflavene Analysis

| Step | Reagent/Solvent | Volume | Purpose |

|---|---|---|---|

| Conditioning | Methanol (B129727) | 3 mL | To solvate the C18 chains. |

| Equilibration | Deionized Water | 3 mL | To prepare the sorbent for an aqueous sample. |

| Sample Loading | Pre-treated Plasma/Urine | 1-5 mL | To adsorb the analyte onto the sorbent. |

| Washing | 5% Methanol in Water | 4 mL | To remove hydrophilic impurities and salts. |

| Elution | 90-100% Methanol or Acetonitrile (B52724) | 2 mL | To recover the purified analyte. |

Liquid-Liquid Extraction (LLE) is a conventional yet effective technique for separating analytes based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. mdpi.com For isolating a moderately nonpolar compound like this compound from plasma or urine, water-immiscible organic solvents are used. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases.

The process involves vigorously mixing the biological sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the analyte. This process may be repeated to improve recovery. While LLE is cost-effective, it can be labor-intensive, require large volumes of organic solvents, and sometimes suffer from issues like incomplete phase separation or emulsion formation. sigmaaldrich.com

Table 2: Comparison of Common Solvents for Liquid-Liquid Extraction (LLE)

| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Diethyl Ether | 2.8 | 34.6 | Highly volatile; forms peroxides; good for extracting a wide range of compounds. |

| Ethyl Acetate (B1210297) | 4.4 | 77.1 | Less volatile than ether; good general-purpose extraction solvent. |

| Dichloromethane | 3.1 | 39.6 | High density (forms bottom layer); effective but has health and safety concerns. |

| Hexane | 0.1 | 69.0 | Very nonpolar; suitable for extracting highly lipophilic compounds. |

For biological samples rich in proteins, such as plasma or serum, protein precipitation is often the initial step in sample preparation. nih.govnih.gov High concentrations of proteins can interfere with chromatographic analysis by clogging columns and creating background noise. The technique involves adding a precipitating agent to the sample, which denatures the proteins, causing them to aggregate and precipitate out of the solution. abcam.comresearchgate.net

Common precipitating agents include:

Organic Solvents: Acetonitrile and methanol are widely used. They reduce the solvation capacity of water, leading to protein precipitation. nih.gov Acetonitrile is often preferred as it tends to produce cleaner supernatants.

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are strong acids that cause proteins to denature and precipitate. nih.govresearchgate.net

After adding the agent, the sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins. thermofisher.com The resulting supernatant, which contains the analyte, is then carefully collected for direct injection or further purification by SPE. thermofisher.com

Table 3: Overview of Protein Precipitation Agents

| Agent | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile | Organic Solvent | Efficient protein removal; supernatant can often be directly injected into RP-HPLC. | Requires a high solvent-to-sample ratio (e.g., 4:1). nih.gov |

| Methanol | Organic Solvent | Cost-effective and readily available. | Can be less efficient at precipitating certain proteins compared to acetonitrile. |

| Trichloroacetic Acid (TCA) | Acidification | Effective at low concentrations. | Can cause degradation of acid-labile analytes; supernatant is highly acidic. nih.govresearchgate.net |

Chromatographic Separation Techniques for Isoflavene Analysis

Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining matrix components or related metabolites before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of isoflavones and their derivatives in biological extracts. mdpi.comnih.gov The method offers high resolution, speed, and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) setup is the most appropriate approach.

In RP-HPLC, the separation is based on the analyte's partitioning between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. A gradient elution is commonly used, where the proportion of organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase is gradually increased over time. This allows for the effective separation of compounds with a range of polarities. To improve the peak shape of phenolic compounds, a small amount of an acid, such as formic acid or acetic acid, is often added to the mobile phase. nih.gov

Detection is typically achieved using an ultraviolet (UV) detector set at the maximum absorbance wavelength of the isoflavene core. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (MS), a technique known as LC-MS. mdpi.comnih.gov

Table 4: Typical HPLC Parameters for Isoflavene Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10-20% B, increase to 90-95% B over 15-20 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis Detector (e.g., at ~260-280 nm) or Mass Spectrometer |

| Injection Volume | 10 - 50 µL |

Gas Chromatography (GC) is another powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. Isoflavenes like this compound are non-volatile due to their molecular weight and polar functional groups (after potential hydrolysis of the acetate groups). Therefore, direct analysis by GC is not feasible.

To utilize GC, a chemical derivatization step is required to convert the analyte into a volatile and thermally stable derivative. A common method is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the compound, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. Detection is most effectively achieved using a mass spectrometer (GC-MS), which provides both quantitative data and mass spectral information for definitive identification. While powerful, the requirement for derivatization makes GC a more complex and time-consuming alternative to HPLC for this class of compounds. mdpi.com

Table 5: Potential Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline

| Step | Description |

|---|---|

| 1. Hydrolysis | Optional step to hydrolyze acetate groups if analysis of the core molecule is desired. |

| 2. Derivatization | Reaction of the dried extract with a silylating agent (e.g., BSTFA with TMCS) at 60-80 °C. |

| 3. GC Injection | Injection of the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms). |

| 4. Separation | Temperature-programmed separation of the TMS-derivatives. |

| 5. Detection | Mass Spectrometry (MS) detection, typically using electron ionization (EI) and selected ion monitoring (SIM) for quantification. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Trichloroacetic Acid (TCA) |

| Perchloric Acid (PCA) |

| Diethyl Ether |

| Ethyl Acetate |

| Dichloromethane |

| Hexane |

| Formic Acid |

| Acetic Acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for much faster separations without compromising chromatographic efficiency.

For the analysis of isoflavonoids like dehydroequol and its derivatives, UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS), providing a powerful tool for bioanalysis. The enhanced resolving power of UPLC is critical for separating the analyte of interest from endogenous matrix components that can interfere with quantification. This separation minimizes a phenomenon known as matrix effect, where co-eluting compounds suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govresearchgate.netnih.gov

Typical UPLC methods for related isoflavones are characterized by rapid analysis times, often under 5 minutes. scirp.org These methods commonly employ reversed-phase columns (e.g., C18) with gradient elution using mobile phases consisting of acetonitrile or methanol and water, often with additives like formic or acetic acid to improve peak shape and ionization efficiency.

Table 1: Illustrative UPLC Parameters for Analysis of Related Isoflavonoids

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Run Time | 2 - 5 minutes |

| Detection | Tandem Mass Spectrometry (MS/MS) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages for the analysis of phytochemicals in biological samples, including cost-effectiveness, high sample throughput, and simple sample preparation. oup.comnews-medical.net It allows for the simultaneous analysis of numerous samples on a single plate, making it an efficient screening tool. researchgate.net

In the context of this compound analysis, HPTLC can be used for quantification and identification. The methodology involves applying samples as narrow bands onto a pre-coated HPTLC plate (e.g., silica (B1680970) gel 60 F254). researchgate.net The plate is then developed in a chamber containing a specific mobile phase, which separates the components based on their differential partitioning between the stationary and mobile phases.

For the analysis of the related metabolite S-equol, a validated HPTLC method used a mobile phase of ethyl acetate–toluene–formic acid (5:4:1, V/V/V) on silica gel plates. researchgate.net After development, the separated bands are quantified using a densitometer, which measures the absorbance or fluorescence of the spots at a specific wavelength (e.g., 200 nm for S-equol). researchgate.net This technique provides a reliable and rapid alternative to HPLC for certain applications, particularly in resource-limited settings or for high-throughput screening. news-medical.netresearchgate.net

Mass Spectrometry-Based Detection and Identification (e.g., LC-MS/MS, GC-MS)

Mass spectrometry is the cornerstone of modern bioanalysis due to its unparalleled sensitivity and specificity. When coupled with a chromatographic separation technique, it allows for the definitive identification and precise quantification of analytes in highly complex mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological fluids. researchgate.net The process involves separation by UPLC or HPLC, followed by ionization of the analyte, typically using electrospray ionization (ESI). The ionized molecule is then fragmented, and specific fragment ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for quantification down to very low levels (picogram to nanogram per milliliter). The selection of specific precursor-to-product ion transitions is crucial for method specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though its application to isoflavonoids often requires a chemical modification step called derivatization. semanticscholar.org Compounds like dehydroequol are not sufficiently volatile for GC analysis in their native form. Derivatization, commonly through silylation (e.g., using MSTFA) or methylation, replaces active hydrogen atoms on hydroxyl groups with less polar groups, increasing the analyte's volatility. mdpi.comnih.govyoutube.com While robust, the need for derivatization adds a step to sample preparation and can introduce variability if not carefully controlled. nih.gov

Spectroscopic Characterization Methods in Bioanalysis (e.g., UV, Circular Dichroism)

Spectroscopic methods provide valuable information on the structural and physicochemical properties of molecules.

UV-Visible (UV-Vis) Spectroscopy is commonly used as a detection method in HPLC and HPTLC. Chromophoric molecules like this compound absorb light in the UV-Vis region. Isoflavonoids typically exhibit characteristic absorption maxima that can be used for quantification. While less specific than mass spectrometry, UV detection is a robust and widely used technique.

Circular Dichroism (CD) Spectroscopy is a specialized technique that provides information about the stereochemistry of chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.com The metabolite equol (B1671563), from which dehydroequol is derived, possesses a chiral center and exists as two non-superimposable mirror images (enantiomers): S-(-)-equol and R-(+)-equol. nih.gov These enantiomers can have different biological activities. CD spectroscopy is essential for distinguishing between these stereoisomers, which is critical for pharmacological and metabolic studies. nih.gov The near-UV CD spectrum is particularly sensitive to the structure and orientation of aromatic side chains, providing insights into the molecule's three-dimensional conformation. researchgate.netnih.gov

Method Validation Parameters for Bioanalytical Assays

To ensure that a bioanalytical method is reliable and reproducible for its intended purpose, it must undergo a rigorous validation process according to international guidelines. europa.eu The key parameters assessed during validation include:

Sensitivity : This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.goveuropa.eu For LC-MS/MS methods analyzing isoflavones, LLOQs are often in the low ng/mL range. scirp.org

Linearity : The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. nih.gov This is typically evaluated by analyzing a series of calibration standards and demonstrating a high correlation coefficient (r² ≥ 0.99).

Accuracy : This parameter measures the closeness of the determined value to the nominal or true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. For bioanalytical methods, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). europa.eu

Precision : This describes the degree of scatter or agreement between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The CV should not exceed 15% (20% for the LLOQ). europa.eu

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components. gmp-compliance.org

Matrix Effect : This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. nih.gov It is a critical parameter for LC-MS/MS assays and is evaluated to ensure that accuracy and precision are not compromised by the biological matrix itself. nih.govresearchgate.net

Preclinical Research and Therapeutic Potential of Dehydroequol Diacetate

Investigation in In Vitro and In Vivo Disease Models (e.g., Oncology, Metabolic Syndrome)

Preclinical studies investigating the therapeutic potential of dehydroequol and related isoflavones have been conducted in various in vitro and in vivo models of oncology and metabolic syndrome.

Oncology:

In Vitro Studies: Isoflavones, such as genistein (B1671435) and daidzein (B1669772), have demonstrated anticancer properties in various cancer cell lines. ijpsjournal.com For instance, studies have shown that these compounds can inhibit the proliferation of breast and prostate cancer cells. mdpi.comnih.gov While direct evidence for dehydroequol diacetate is scarce, the known anticancer effects of its metabolic precursors suggest a potential area for future investigation. Research has shown that some isoflavone (B191592) metabolites can influence the growth of estrogen-dependent breast cancer cell lines in vitro. nih.gov

In Vivo Studies: Animal models have been instrumental in evaluating the anticancer effects of isoflavones. For example, soy isoflavone supplementation has been shown to inhibit tumor growth in preclinical models of melanoma and other cancers. nih.gov Studies on the isoflavone metabolite equol (B1671563) have demonstrated its ability to inhibit prostate cancer growth in vivo through the activation of specific cellular pathways. jpmb-gabit.ir These findings in related compounds suggest that this compound may also possess in vivo anticancer activity, warranting further preclinical evaluation.

Metabolic Syndrome:

In Vitro and In Vivo Studies: While direct studies on this compound in metabolic syndrome models are not readily available, research on the parent isoflavone, daidzein, and its metabolite equol offers some insights. Some animal studies have suggested that supplementation with S-equol, a metabolite of daidzein, might exacerbate certain aspects of high-fat diet-induced metabolic disease. nih.gov Conversely, other studies on isoflavones have indicated potential benefits in mitigating components of metabolic syndrome. unair.ac.id For instance, some animal models of metabolic syndrome have been used to study the effects of various dietary interventions, including those rich in isoflavones. ijpsjournal.comnih.gov The conflicting results highlight the complexity of isoflavone metabolism and its effects on metabolic health, underscoring the need for specific studies on this compound.

Potential for Combination Therapies and Synergistic Interactions

A significant area of preclinical research is the investigation of isoflavones in combination with conventional cancer therapies, which has shown promising synergistic effects.

Enhanced Efficacy of Chemotherapy: Preclinical studies have shown that soy isoflavones, particularly genistein, can enhance the efficacy of chemotherapeutic agents. nih.govnih.gov This has been observed in various cancer models where the combination of isoflavones with drugs like docetaxel (B913) resulted in improved antitumor effects. nih.gov The mechanisms behind this synergy are thought to involve the modulation of multiple cellular pathways by isoflavones, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. nih.gov

Increased Radiosensitivity: Research suggests that isoflavones can also increase the radiosensitivity of cancer cells. frontiersin.org This could potentially allow for lower doses of radiation to be used, thereby reducing side effects while maintaining therapeutic efficacy.

Reduced Toxicity of Conventional Therapies: In addition to enhancing efficacy, soy isoflavones have been reported to decrease the adverse effects of chemotherapy and radiation. nih.gov This protective effect on normal cells, while sensitizing cancer cells, is a highly desirable characteristic in combination therapy. researchgate.net

While these studies have primarily focused on genistein and other major isoflavones, they provide a strong rationale for investigating the potential of this compound in similar combination therapy settings.

Elucidation of Pharmacological Targets for Therapeutic Intervention

Understanding the molecular targets of dehydroequol is crucial for elucidating its therapeutic potential. As a metabolite of daidzein, its pharmacological actions are likely related to those of other isoflavone metabolites, particularly equol.

Estrogen Receptor Modulation: A key pharmacological target for isoflavones and their metabolites is the estrogen receptor (ER). Equol, a well-studied metabolite, is known to be a selective estrogen receptor modulator (SERM), with a higher binding affinity for ERβ than ERα. mdpi.com This differential binding is significant, as ERβ activation is often associated with antiproliferative effects in certain tissues.

Enzyme Inhibition: Isoflavones have been shown to inhibit the activity of various enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. tandfonline.com These enzymes are critical for cell signaling pathways that control cell growth and proliferation.

Modulation of Cellular Signaling Pathways: Preclinical studies have revealed that isoflavone metabolites can influence multiple signaling pathways. For example, S-equol has been shown to target the Akt/FOXO3a pathway, which is important for prostate cancer cell survival and apoptosis. jpmb-gabit.ir Additionally, isoflavones can modulate pathways involved in inflammation and oxidative stress, which are implicated in both cancer and metabolic syndrome. nih.govnih.gov

Nitric Oxide-Dependent Vasodilation: Dehydroequol has been shown to produce vasodilatation in human resistance arteries through a nitric oxide-dependent mechanism. researchgate.net This suggests a potential role in cardiovascular health, which is often compromised in metabolic syndrome.

| Compound | Pharmacological Target | Potential Therapeutic Implication | Reference |

|---|---|---|---|

| Equol | Estrogen Receptor β (ERβ) | Antiproliferative effects in certain cancers | mdpi.com |

| Genistein | Tyrosine Kinases, Topoisomerases | Inhibition of cancer cell growth and proliferation | tandfonline.com |

| S-equol | Akt/FOXO3a Pathway | Induction of apoptosis in prostate cancer cells | jpmb-gabit.ir |

| Dehydroequol | Nitric Oxide Synthase Pathway | Cardiovascular protection | researchgate.net |

Exploration of Targeted Delivery Systems for Isoflavene-Based Agents

Despite the therapeutic potential of isoflavones, their clinical application can be limited by factors such as poor water solubility and low bioavailability. nih.gov To overcome these challenges, researchers are exploring various targeted delivery systems.

Nanoparticle-Based Delivery: Nanoencapsulation is a promising strategy to enhance the delivery of isoflavones. jpmb-gabit.ir Nanoparticles can protect the encapsulated compounds from degradation, improve their solubility, and facilitate their targeted delivery to specific tissues or cells. jpmb-gabit.ir Various types of nanoparticles, including those made from natural polymers like whey protein, have been successfully used to encapsulate soy isoflavones. nih.gov

Improved Bioavailability and Efficacy: Studies have shown that nano-spray drying techniques can produce stable isoflavone-loaded nanoparticles with high encapsulation efficiency. nih.gov These nanoparticle formulations have demonstrated enhanced permeation through biological membranes, suggesting the potential for improved bioavailability and therapeutic efficacy. nih.gov

Topical Delivery Systems: For dermatological applications, nanotechnology-based delivery systems are being developed to enhance the skin penetration of isoflavones. tandfonline.com These systems can improve the retention of isoflavones within the skin layers, maximizing their local therapeutic effects.

The advancements in targeted delivery systems for isoflavones provide a promising avenue for enhancing the therapeutic potential of isoflavene-based agents like this compound.

| Delivery System | Key Features | Potential Advantages for Isoflavene-Based Agents | Reference |

|---|---|---|---|

| Polymer-Based Nanoparticles | High encapsulation efficiency, improved stability | Enhanced bioavailability and controlled release | jpmb-gabit.irnih.gov |

| Nano-Spray Dried Particles | Narrow size distribution, enhanced permeation | Improved oral and topical delivery | nih.gov |

| Topical Nanoformulations | Improved skin retention and penetration | Enhanced efficacy in dermatological applications | tandfonline.com |

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Dehydroequol Diacetate's Complete Metabolic Fates

A thorough understanding of the metabolic journey of this compound within the body is fundamental to harnessing its therapeutic potential. As a diacetate ester of dehydroequol, it is anticipated that the initial metabolic step involves hydrolysis of the acetate (B1210297) groups to yield dehydroequol. Subsequent metabolism is likely to follow pathways established for other isoflavones, such as daidzein (B1669772).

The gut microbiota plays a pivotal role in the biotransformation of isoflavones. elsevierpure.comnih.gov Daidzein, a precursor to equol (B1671563), is metabolized by intestinal bacteria into intermediates like dihydrodaidzein (B191008), which can then be converted to S-equol or O-desmethylangolensin (ODMA). nutrawell.com.myresearchgate.net This conversion is not universal among the human population, leading to "equol-producer" and "non-producer" phenotypes, which may explain variable responses to soy isoflavone (B191592) consumption. researchgate.net The specific microorganisms responsible for these transformations are a subject of ongoing research.

Future research should focus on identifying the specific enzymes and gut microbial species involved in the de-esterification of this compound and the subsequent metabolism of dehydroequol. It will be crucial to determine if dehydroequol is a substrate for the same reductive pathways as daidzein, leading to the formation of equol enantiomers. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites, needs to be comprehensively characterized. This includes determining the bioavailability of the parent compound and its key metabolites and understanding their circulation as conjugates, such as glucuronides and sulfates, which is a common fate for polyphenols. nih.gov

Table 1: Key Metabolic Transformations of Isoflavones

| Precursor | Intermediate Metabolites | Key End Metabolites | Mediating Factors |

| Daidzein | Dihydrodaidzein (DHD), Tetrahydrodaidzein (THD) | S-Equol, O-desmethylangolensin (ODMA) | Gut Microbiota |

| Genistein (B1671435) | Dihydrogenistein (DHG) | 6'-hydroxy-O-desmethylangolensin (6'OH-ODMA) | Gut Microbiota |

Advanced Enantioselective Pharmacological Profiling of Chiral Isoflavene Derivatives

Many isoflavene derivatives, including the key metabolite equol, are chiral molecules, existing as distinct enantiomers. nih.gov It is well-established that these enantiomers can exhibit different pharmacological activities. For instance, the gut microbiota exclusively synthesizes the S-(-)-equol enantiomer from daidzein. elsevierpure.comresearchgate.net

Pharmacological studies have revealed significant differences in the bioactivity of S-equol and R-equol. S-equol demonstrates a high binding affinity for estrogen receptor beta (ERβ), whereas R-equol has a weaker affinity for ERβ but a preference for estrogen receptor alpha (ERα). nih.gov This differential receptor binding translates into distinct biological effects. The enantiomeric form of equol is a critical determinant of its estrogenic and other biological activities. nih.gov

Future research must involve the chiral separation of this compound metabolites and the individual pharmacological profiling of each enantiomer. nutrawell.com.my This will require the development of advanced analytical techniques for chiral separation and purification. The distinct interactions of each enantiomer with various biological targets, including nuclear receptors, enzymes, and signaling proteins, should be investigated. Understanding the enantioselective pharmacokinetics and pharmacodynamics will be essential for developing targeted therapeutic strategies.

Table 2: Estrogen Receptor Binding Affinity of Equol Enantiomers

| Enantiomer | Preferred Estrogen Receptor | Relative Binding Affinity |

| S-equol | ERβ | High |

| R-equol | ERα | Weaker (compared to S-equol for ERβ) |

Development of Sophisticated In Vitro and In Vivo Models for Bioactivity Assessment

To accurately predict the therapeutic potential and mechanisms of action of this compound, the development and use of sophisticated preclinical models are imperative.

In Vitro Models: Traditional 2D cell culture models, such as breast cancer cell lines (e.g., MCF-7) and liver cancer cell lines (e.g., HepG2), have been instrumental in initial bioactivity screening of isoflavones. nih.gov However, these models have limitations in recapitulating the complexity of human tissues. The future of in vitro testing lies in the adoption of three-dimensional (3D) cell culture systems, such as spheroids and organoids. oaepublish.comsniglobal.orgnih.gov These models better mimic the cell-cell and cell-matrix interactions of native tissues, providing a more physiologically relevant environment for assessing the bioactivity of isoflavene derivatives. drugbank.com Organoid models derived from patient tissues could offer a platform for personalized medicine approaches.

In Vivo Models: Rodent models, particularly rats and mice, have been the cornerstone of in vivo isoflavone research, providing valuable insights into their effects on various physiological systems. nih.govnih.gov However, there are known differences in isoflavone metabolism between rodents and humans, which can complicate the extrapolation of findings. nutrawell.com.my Future in vivo research should focus on developing and utilizing humanized animal models, such as mice with transplanted human gut microbiota, to better simulate human metabolism of this compound. elsevierpure.com Furthermore, the use of transgenic and knockout animal models will be crucial for dissecting the specific molecular targets and pathways involved in the bioactivity of isoflavene derivatives.

Integration of Omics Technologies for Systems-Level Understanding of this compound Action

A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies. These high-throughput approaches provide a global view of the molecular changes induced by a compound, offering insights into its mechanisms of action.

Genomics and Transcriptomics: These technologies can identify changes in gene expression in response to this compound treatment. Microarray and RNA-sequencing analyses of cells or tissues exposed to the compound can reveal regulated genes and perturbed signaling pathways. researchgate.net For example, transcriptomic studies on isoflavones have identified effects on cell cycle regulation and responses to estradiol. nih.gov

Proteomics: Proteomic approaches, such as mass spectrometry-based techniques, can provide a comprehensive analysis of the protein landscape within a cell or tissue. elsevierpure.com This allows for the identification of proteins whose expression or post-translational modifications are altered by this compound, offering clues to its molecular targets and downstream effects. nutrawell.com.my

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can provide a functional readout of the physiological state of a cell or organism. nih.gov This can reveal metabolic pathways modulated by this compound and help to identify novel biomarkers of its bioactivity.

The integration of these omics datasets will be crucial for constructing comprehensive models of this compound's mechanism of action and for identifying potential therapeutic targets and patient populations who are most likely to benefit from treatment.

Rational Design of Next-Generation Isoflavene-Based Therapeutic Agents

The isoflavene scaffold provides a versatile platform for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications of the isoflavene core influence biological activity. nih.gov

Future drug design efforts should focus on synthesizing novel derivatives of dehydroequol and its metabolites. nih.gov Techniques such as "click chemistry" can be employed to generate libraries of isoflavene analogs for high-throughput screening. nih.gov The goal is to develop compounds with enhanced affinity for specific molecular targets, such as particular estrogen receptor subtypes, thereby acting as selective estrogen receptor modulators (SERMs). nih.govnih.gov

Computational modeling and molecular docking studies can aid in the rational design process by predicting the binding of novel isoflavene derivatives to their target proteins. nih.gov The development of isoflavene-based compounds with optimized drug-like properties, including improved solubility and bioavailability, will be a key objective. oaepublish.com This rational drug design approach holds the promise of creating next-generation isoflavene-based therapeutics for a range of diseases.

Conclusion

Summary of Key Research Insights on Dehydroequol Diacetate

Direct research on this compound is sparse, with much of the current understanding extrapolated from studies of its parent compound, dehydroequol, and other acetylated isoflavonoids. Dehydroequol, a metabolite of the soy isoflavone (B191592) daidzein (B1669772), has been noted for its biological activities, including vasodilatory effects. The addition of acetate (B1210297) groups to form this compound is expected to alter its polarity and, consequently, its solubility, bioavailability, and metabolic fate. The study of acetylated isoflavonoids suggests that these modifications can influence the compounds' absorption and circulation in the body. However, without specific studies on this compound, its precise pharmacokinetic profile and biological efficacy remain speculative. The synthesis and detailed characterization of this compound are not well-documented in publicly available literature, highlighting a significant gap in the current body of research.

Broader Implications for Isoflavonoid (B1168493) Science and Drug Discovery Efforts

The study of this compound, despite the limited direct data, holds potential implications for the fields of isoflavonoid science and drug discovery. Understanding the impact of acetylation on the biological activity and pharmacokinetics of isoflavonoid metabolites like dehydroequol could inform the design of novel therapeutic agents. Acetylation is a common strategy in drug development to modify a compound's properties, and a thorough investigation of this compound could provide valuable insights into the structure-activity relationships of isoflavonoids.

Q & A

Q. What are the key structural features of dehydroequol diacetate that influence its bioactivity?

this compound’s bioactivity arises from its phenolic ring structure, a conjugated system with hydroxyl and ketone groups, which enables interactions with cellular signaling pathways. Its synthetic analog status (compared to genistein) enhances metabolic stability and potency due to reduced phase I/II metabolism. Structural modifications, such as acetylation, improve solubility and bioavailability while retaining anti-tumor activity .

Q. What enzymatic pathways are involved in the synthesis of this compound?

The synthesis involves β-glucosidase-mediated hydrolysis of daidzin to daidzein, followed by daidzein reductase conversion to O-desmethylangolensin (O-DMA). Subsequent bacterial metabolism yields S(-)-equol, which undergoes diacetylation to form this compound. Enzyme specificity and reaction conditions (e.g., pH, temperature) critically influence yield and purity .

Q. Which in vitro assays are commonly used to evaluate this compound’s anti-cancer activity?

Standard assays include:

- MTT/Proliferation assays to assess cytotoxicity in liver cancer cell lines (e.g., HepG2).

- Apoptosis detection via flow cytometry (Annexin V/PI staining).

- Cell cycle analysis to identify G1/S phase arrest.

- Western blotting for protein expression (e.g., Bax, Bcl-2, caspase-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies may arise from variations in:

- Cell line specificity : Genetic heterogeneity (e.g., p53 status in HepG2 vs. other lines).

- Metabolic differences : Interspecies variations in cytochrome P450 activity affecting metabolite profiles.

- Experimental design : Dose-response curves, exposure times, and solvent controls (e.g., DMSO cytotoxicity thresholds). Methodological recommendations: Use isogenic cell lines, validate findings with orthogonal assays (e.g., siRNA knockdown), and standardize protocols across models .

Q. What strategies optimize the synthetic yield of this compound derivatives?

- Protecting group chemistry : Selective acetylation of hydroxyl groups to prevent side reactions.

- Catalyst screening : Enzymatic vs. chemical catalysts for stereoselective synthesis.

- Purification techniques : HPLC or flash chromatography to isolate diastereomers.

- Scale-up challenges : Address solvent compatibility and thermal stability during reaction scaling .

Q. How does this compound modulate the JAK/STAT and MAPK pathways in neuroinflammatory models?

this compound suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) by inhibiting phosphorylation of STAT3 and ERK1/2. Experimental validation: Use luciferase reporter assays for STAT3 activity and phospho-specific antibodies in Western blotting. Contradictory data may arise from cross-talk with NF-κB pathways; co-inhibition studies are recommended .

Methodological Guidance

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Rodent models : Assess bioavailability and tissue distribution via LC-MS/MS.

- Xenograft models : Evaluate anti-tumor efficacy in immunocompromised mice (e.g., NOD/SCID).

- Metabolite profiling : Use radiolabeled tracers (e.g., ³H-dehydroequol) to track hepatic and renal clearance .

Q. How should researchers address this compound’s stability in aqueous solutions?

- pH optimization : Maintain buffers at pH 6–7 to prevent hydrolysis of acetate groups.

- Storage conditions : Lyophilized storage at -80°C with desiccants.

- Degradation analysis : Monitor via NMR or mass spectrometry over time .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Q. How can researchers validate this compound’s target engagement in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.